N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group and the carboxamide functionality in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells and microorganisms. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the trifluoromethyl and carboxamide groups.
2,3-dichloroquinoxaline: A quinoxaline derivative with chlorine substituents.
N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide: A related compound with similar structural features.
Uniqueness
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide functionality, which confer enhanced chemical stability, biological activity, and the ability to interact with a wide range of molecular targets. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-4-12(11)22-15(23)10-5-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKIRJITLXYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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